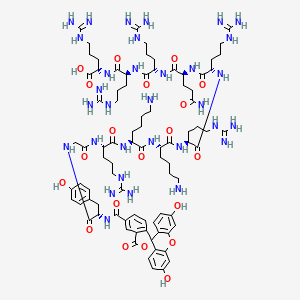
TAT (47-57), FAM-labeled
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAT (47-57), FAM-labeled is a cell-penetrating peptide derived from the transactivator of transcription (TAT) protein of the Human Immunodeficiency Virus (HIV). This peptide is labeled with a fluorescent dye, 5(6)-carboxyfluorescein (FAM), which allows for visualization and tracking in various biological applications. The sequence of TAT (47-57) is rich in arginine residues, which facilitates its ability to penetrate cellular membranes directly.
Méthodes De Préparation
The synthesis of TAT (47-57), FAM-labeled involves several steps, typically carried out using solid-phase peptide synthesis (SPPS). The peptide is synthesized on a resin, and the FAM dye is conjugated to the peptide either during or after the synthesis. The process often involves microwave-assisted synthesis at 60°C, which enhances the efficiency and yield of the reaction . The synthetic steps include peptide synthesis, spacer incorporation, and conjugation, all of which are optimized to produce high-quality products .
Analyse Des Réactions Chimiques
TAT (47-57), FAM-labeled primarily undergoes conjugation reactions, where the FAM dye is attached to the peptide. The peptide itself is relatively stable and does not undergo significant chemical transformations under normal conditions. it can interact with various cellular components, facilitating the delivery of drugs, labels, or other bioactive molecules into cells .
Applications De Recherche Scientifique
TAT (47-57), FAM-labeled has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and conjugation techniques.
Biology: Employed in cellular imaging and tracking studies due to its fluorescent properties.
Medicine: Investigated for its potential in drug delivery systems, particularly for delivering therapeutic agents into cells.
Industry: Utilized in the development of diagnostic tools and assays that require cellular penetration and labeling
Mécanisme D'action
The mechanism of action of TAT (47-57), FAM-labeled involves its ability to penetrate cellular membranes directly. The arginine-rich sequence of the peptide interacts with the negatively charged components of the cell membrane, facilitating its entry into the cell. Once inside, the FAM label allows for visualization and tracking of the peptide and any conjugated molecules .
Comparaison Avec Des Composés Similaires
TAT (47-57), FAM-labeled is unique due to its combination of cell-penetrating properties and fluorescent labeling. Similar compounds include other cell-penetrating peptides such as:
Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.
Transportan: A chimeric peptide combining sequences from the neuropeptide galanin and the wasp venom peptide mastoparan.
Arginine-rich peptides: Various peptides rich in arginine residues that facilitate cellular penetration
These compounds share the ability to penetrate cellular membranes but differ in their sequences, sources, and specific applications.
Propriétés
Formule moléculaire |
C85H128N32O20 |
|---|---|
Poids moléculaire |
1918.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C85H128N32O20/c86-31-3-1-11-54(109-69(125)53(13-5-33-101-79(89)90)108-66(122)43-107-68(124)62(39-44-19-22-46(118)23-20-44)117-67(123)45-21-26-50-49(40-45)78(135)137-85(50)51-27-24-47(119)41-63(51)136-64-42-48(120)25-28-52(64)85)70(126)110-55(12-2-4-32-87)71(127)111-56(14-6-34-102-80(91)92)72(128)112-58(16-8-36-104-82(95)96)74(130)115-60(29-30-65(88)121)76(132)114-57(15-7-35-103-81(93)94)73(129)113-59(17-9-37-105-83(97)98)75(131)116-61(77(133)134)18-10-38-106-84(99)100/h19-28,40-42,53-62,118-120H,1-18,29-39,43,86-87H2,(H2,88,121)(H,107,124)(H,108,122)(H,109,125)(H,110,126)(H,111,127)(H,112,128)(H,113,129)(H,114,132)(H,115,130)(H,116,131)(H,117,123)(H,133,134)(H4,89,90,101)(H4,91,92,102)(H4,93,94,103)(H4,95,96,104)(H4,97,98,105)(H4,99,100,106)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |
Clé InChI |
UCBFJKMIIVAQOT-TXVXZARMSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


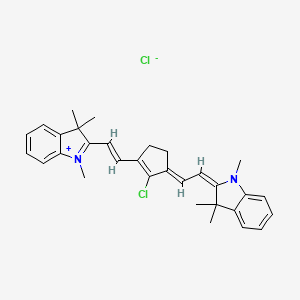
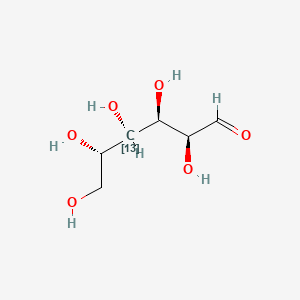
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
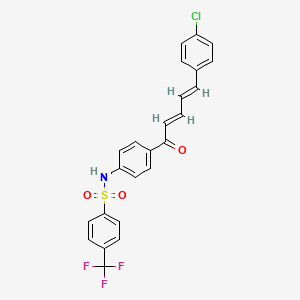
![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)

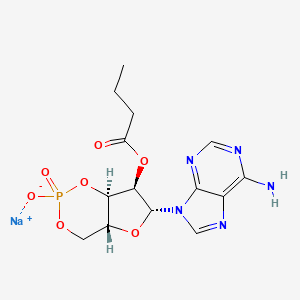
![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)
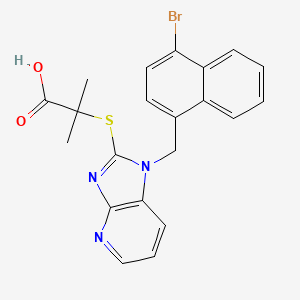

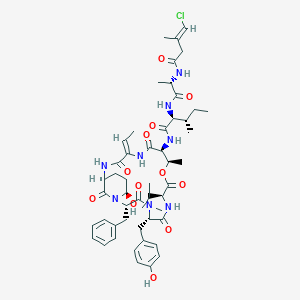
![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400873.png)
